molecular formula CClF3O B3368886 Trifluoromethyl Hypochlorite CAS No. 22082-78-6

Trifluoromethyl Hypochlorite

Cat. No.: B3368886
CAS No.: 22082-78-6
M. Wt: 120.46 g/mol
InChI Key: RLMUBIZOFHUHBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trifluoromethyl hypochlorite is an organofluorine compound with the chemical formula CClF₃O. It is known for its high reactivity and is used in various chemical synthesis processes. The compound is characterized by the presence of a trifluoromethyl group (CF₃) bonded to a hypochlorite group (OCl), making it a valuable reagent in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trifluoromethyl hypochlorite can be synthesized through the reaction of trifluoromethyl iodide with chlorine monoxide. The reaction is typically carried out at low temperatures to prevent decomposition of the product. The general reaction is as follows: [ \text{CF}_3\text{I} + \text{Cl}_2\text{O} \rightarrow \text{CF}_3\text{OCl} + \text{I}_2 ]

Industrial Production Methods: Industrial production of this compound involves the use of continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product. The use of cesium fluoride as a fluorine source has also been explored to facilitate the synthesis of trifluoromethyl-containing compounds .

Chemical Reactions Analysis

Types of Reactions: Trifluoromethyl hypochlorite undergoes various types of chemical reactions, including:

    Oxidation: It can act as an oxidizing agent in organic synthesis.

    Substitution: It participates in nucleophilic substitution reactions, where the hypochlorite group is replaced by other nucleophiles.

    Addition: It can add to unsaturated compounds, such as alkenes and alkynes, to form addition products.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and other peroxides.

    Substitution: Typical nucleophiles include amines, alcohols, and thiols.

    Addition: Reactions are often carried out in the presence of catalysts such as transition metals.

Major Products Formed:

Scientific Research Applications

Trifluoromethyl hypochlorite has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of trifluoromethylated compounds, which are important in pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Utilized in the development of drugs containing trifluoromethyl groups, which enhance the pharmacokinetic properties of the drugs.

    Industry: Applied in the production of fluorinated materials and polymers

Mechanism of Action

The mechanism of action of trifluoromethyl hypochlorite involves the transfer of the trifluoromethyl group to various substrates. This transfer is facilitated by the high reactivity of the hypochlorite group, which acts as a leaving group. The compound can interact with molecular targets such as nucleophiles, leading to the formation of trifluoromethylated products. The electron-withdrawing nature of the trifluoromethyl group also influences the reactivity and stability of the resulting compounds .

Comparison with Similar Compounds

    Trifluoromethyl hypofluorite (CF₃OF): Similar in structure but contains a fluorine atom instead of chlorine.

    Trifluoromethyl iodide (CF₃I): Contains an iodine atom instead of chlorine and is used as a precursor in the synthesis of trifluoromethyl hypochlorite.

    Trifluoromethyl bromide (CF₃Br): Contains a bromine atom and is used in similar synthetic applications.

Uniqueness: this compound is unique due to its high reactivity and ability to introduce the trifluoromethyl group into various substrates. This makes it a valuable reagent in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Properties

IUPAC Name

trifluoromethyl hypochlorite
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CClF3O/c2-6-1(3,4)5
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMUBIZOFHUHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(OCl)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450714
Record name trifluoromethoxy chloro
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22082-78-6
Record name trifluoromethoxy chloro
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trifluoromethyl Hypochlorite
Reactant of Route 2
Trifluoromethyl Hypochlorite

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.